2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid
Description
2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by the presence of a 3,5-dimethylisoxazole moiety linked via a sulfonamide bridge to the benzoic acid scaffold. This structural motif confers unique physicochemical properties, including enhanced solubility in organic phases due to the hydrophobic isoxazole ring and acidic functionality from the carboxylic acid group. The sulfonamide group may facilitate hydrogen bonding or enzyme inhibition, while the isoxazole ring could influence metabolic stability or membrane permeability.
Properties
Molecular Formula |
C12H12N2O5S |
|---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-6-4-3-5-9(10)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
FDRCRDVNYGLMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation Without Protection
While protection-deprotection is standard, direct reaction of 2-aminobenzoic acid with sulfonyl chloride in polar aprotic solvents (e.g., DMF) has been attempted. However, competing side reactions between the sulfonyl chloride and carboxylic acid groups reduce yields to 40–50%.
Comparative Analysis of Methodologies
| Parameter | Protection-Deprotection Route | Direct Sulfonylation |
|---|---|---|
| Yield | 70–75% | 40–50% |
| Purity | >95% | 80–85% |
| Side Reactions | Minimal | Significant |
| Operational Complexity | Moderate | Low |
Scalability and Industrial Relevance
The protection-deprotection method, despite requiring additional steps, offers superior reproducibility and scalability. Industrial adaptations may employ continuous flow reactors for sulfonyl chloride synthesis, reducing reaction times by 50% .
Chemical Reactions Analysis
2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid exhibits significant biological activity, particularly as an inhibitor of specific proteins involved in cancer pathways. Notably, derivatives of this compound have shown the ability to inhibit BRD4, a protein implicated in various cancers, suggesting its potential as an anticancer agent.
Therapeutic Applications
The primary applications of this compound are in the following areas:
- Anticancer Research : The compound is being studied for its ability to inhibit cancer cell proliferation through interactions with proteins involved in oncogenic signaling pathways. Molecular docking studies have demonstrated that it can bind to critical sites on target proteins, influencing their activity and potentially leading to therapeutic effects.
- Immunomodulation : Some studies have explored the compound's role in modulating immune responses. For instance, structure-activity relationship studies have indicated that certain analogs can enhance the release of immunostimulatory cytokines in human monocytic cell lines and murine dendritic cells .
Anticancer Studies
In one study, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis and cell cycle arrest in cancer cells .
Immunomodulatory Effects
Another research effort focused on the immunomodulatory properties of related sulfonamide compounds. The study demonstrated that certain analogs could act as co-adjuvants in vaccination models, enhancing antigen-specific antibody titers when combined with established adjuvants .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Observations:
Substituent Effects on Solubility and Extraction: The 3,5-dimethylisoxazole group in the target compound likely enhances lipophilicity compared to polar substituents like sulfonic acid (e.g., 2-phenylbenzimidazole-5-sulfonic acid ). This aligns with evidence showing that benzoic acid derivatives with non-polar groups (e.g., chlorophenoxy ) exhibit faster extraction rates in emulsion liquid membranes compared to acetic acid . The sulfonamide bridge may moderate solubility by balancing hydrophobic (isoxazole) and hydrophilic (sulfonamide, carboxylic acid) moieties.
Binding Affinities and Biological Activity: Methyl and methoxy groups on aromatic rings (e.g., 2-(4-methylbenzoyl)benzoic acid) improve receptor binding (lower ΔGbinding) compared to unsubstituted analogs . This suggests that the 3,5-dimethylisoxazole group in the target compound could enhance interactions with hydrophobic binding pockets. Conformational studies of 2-(2-chlorophenoxy)benzoic acid highlight the importance of aromatic ring alignment for biological activity, as seen in its overlap with estazolam, a benzodiazepine agonist .
The isoxazole-sulfonamide linkage may require specialized coupling reagents.
Functional and Application-Based Differences
- Pharmaceutical Potential: The target compound’s sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), whereas 2-phenylbenzimidazole-5-sulfonic acid is utilized for UV protection . Chlorophenoxy derivatives exhibit benzodiazepine-like activity , suggesting divergent therapeutic applications compared to the isoxazole-sulfonamide analog.
Environmental and Industrial Relevance :
- Benzoic acid derivatives with high distribution coefficients (e.g., benzoic acid itself) are efficiently extracted via emulsion liquid membranes . The target compound’s extraction efficiency would depend on the balance between its hydrophilic (sulfonamide, carboxylic acid) and hydrophobic (isoxazole) groups.
Biological Activity
2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a sulfonamide group derived from 3,5-dimethylisoxazole. The structural formula can be represented as follows:
Research has indicated that compounds containing the isoxazole ring exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The sulfonamide group enhances the compound's interaction with biological targets, particularly through inhibition of key enzymes and modulation of signaling pathways.
1. Anti-inflammatory Activity
Studies have shown that derivatives of 3,5-dimethylisoxazole can modulate inflammatory responses. For instance, compounds similar to this compound have demonstrated the ability to inhibit NF-κB activation in immune cells when stimulated with lipopolysaccharides (LPS), leading to reduced cytokine release . This suggests potential applications in treating inflammatory diseases.
2. Antimicrobial Activity
The compound's structural characteristics suggest it may possess antimicrobial properties. Sulfonamide derivatives are known for their antibacterial effects against various Gram-positive and Gram-negative bacteria . Preliminary studies indicate that related compounds exhibit significant antimicrobial activity, making them candidates for further investigation in infectious disease treatment.
3. Antidiabetic Properties
Recent research has explored the impact of isoxazole-containing compounds on insulin secretion. In vitro studies showed that certain derivatives could enhance insulin release from pancreatic beta cells, indicating potential applications in managing type 2 diabetes mellitus . These findings warrant further exploration into the compound's role in glucose metabolism.
Case Study 1: NF-κB Modulation
A study evaluated the effect of various isoxazole derivatives on NF-κB activation in THP-1 cells. The results indicated that modifications at specific positions on the isoxazole ring significantly influenced the compound's ability to enhance NF-κB activity in response to LPS stimulation . This highlights the importance of structural optimization in developing potent anti-inflammatory agents.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of several sulfonamide derivatives against E. coli strains. The study reported minimum inhibitory concentrations (MIC) for selected compounds, demonstrating that certain derivatives had MIC values as low as 7.81 µg/mL against resistant bacterial strains . This emphasizes the therapeutic potential of these compounds in combating antibiotic resistance.
Comparative Analysis of Biological Activities
Q & A
Q. What advanced techniques identify and quantify metabolites in biological systems?
- Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) to detect sulfated or glucuronidated metabolites. Compare fragmentation patterns to synthetic standards (e.g., hydroxy-sulfooxy derivatives). Isotopic labeling (e.g., ) aids in tracing metabolic pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
